Thalidomide-O-C10-NH2
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Overview
Description
Thalidomide-O-C10-NH2 is a synthetic compound that combines a cereblon ligand derived from thalidomide with a linker crucial for PROTAC (Proteolysis Targeting Chimeras) technology . This compound is used in scientific research, particularly in the field of targeted protein degradation.
Chemical Reactions Analysis
Thalidomide-O-C10-NH2 undergoes various chemical reactions typical of organic compounds. These include:
Reduction: Reduction reactions can be performed on the compound, but detailed conditions are not specified.
Substitution: The compound can participate in substitution reactions, particularly involving the linker moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Thalidomide-O-C10-NH2 is primarily used in scientific research for its role in PROTAC technology. PROTACs are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound has applications in:
Chemistry: Used as a tool for studying protein degradation mechanisms.
Biology: Helps in understanding the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic strategies
Mechanism of Action
Thalidomide-O-C10-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play roles in various cellular processes .
Comparison with Similar Compounds
Thalidomide-O-C10-NH2 is unique due to its specific combination of a cereblon ligand and a linker for PROTAC technology. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
These compounds share a common mechanism of action involving cereblon binding but differ in their specific applications and therapeutic effects .
Properties
Molecular Formula |
C23H31N3O5 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H31N3O5/c24-14-7-5-3-1-2-4-6-8-15-31-18-11-9-10-16-20(18)23(30)26(22(16)29)17-12-13-19(27)25-21(17)28/h9-11,17H,1-8,12-15,24H2,(H,25,27,28) |
InChI Key |
GYCOQQKBPGDRKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCN |
Origin of Product |
United States |
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